molecular formula C20H20N2O5 B11131642 6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one

6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11131642
M. Wt: 368.4 g/mol
InChI Key: NAPNBQHKFCWUBE-UHFFFAOYSA-N
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Description

    6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one: is a complex organic compound with a fused benzoxazinone and isoquinoline ring system.

  • Its chemical structure consists of a benzoxazinone core (a bicyclic heterocycle containing an oxygen atom) linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety.
  • The compound’s systematic name reflects its substituents and ring fusion pattern.
  • Preparation Methods

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Detailed information on the compound’s mechanism of action is scarce.
    • Further research is needed to elucidate its interactions with cellular pathways and molecular targets.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that ongoing research may reveal more about this intriguing compound, and its applications could expand as our understanding grows.

    Properties

    Molecular Formula

    C20H20N2O5

    Molecular Weight

    368.4 g/mol

    IUPAC Name

    6-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-4H-1,4-benzoxazin-3-one

    InChI

    InChI=1S/C20H20N2O5/c1-25-17-8-12-5-6-22(10-14(12)9-18(17)26-2)20(24)13-3-4-16-15(7-13)21-19(23)11-27-16/h3-4,7-9H,5-6,10-11H2,1-2H3,(H,21,23)

    InChI Key

    NAPNBQHKFCWUBE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC4=C(C=C3)OCC(=O)N4)OC

    Origin of Product

    United States

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